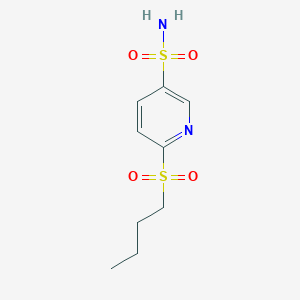

6-(Butylsulfonyl)pyridine-3-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H14N2O4S2 |

|---|---|

Molecular Weight |

278.4 g/mol |

IUPAC Name |

6-butylsulfonylpyridine-3-sulfonamide |

InChI |

InChI=1S/C9H14N2O4S2/c1-2-3-6-16(12,13)9-5-4-8(7-11-9)17(10,14)15/h4-5,7H,2-3,6H2,1H3,(H2,10,14,15) |

InChI Key |

DWSRZPNRAIEUIN-UHFFFAOYSA-N |

SMILES |

CCCCS(=O)(=O)C1=NC=C(C=C1)S(=O)(=O)N |

Canonical SMILES |

CCCCS(=O)(=O)C1=NC=C(C=C1)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 6 Butylsulfonyl Pyridine 3 Sulfonamide

Retrosynthetic Analysis and Synthetic Routes to the Core Scaffold

A retrosynthetic analysis of 6-(butylsulfonyl)pyridine-3-sulfonamide suggests a convergent approach. The primary disconnection points are the sulfonamide bond and the C-S bond of the butylsulfonyl moiety. This leads to two key fragments: a pyridine-3-sulfonyl chloride derivative and a source for the butylsulfonyl group. The synthesis of the core scaffold can be approached by first constructing the pyridine-3-sulfonamide (B1584339) and then introducing the butylsulfonyl group, or by functionalizing a pre-existing 6-substituted pyridine (B92270) ring.

The synthesis of the crucial intermediate, pyridine-3-sulfonyl chloride, is well-documented and can be achieved through several reliable methods starting from readily available precursors like 3-aminopyridine or pyridine-3-sulfonic acid.

One common industrial-scale method begins with 3-aminopyridine. google.com This process involves a diazotization reaction to form an intermediate diazonium fluoroborate salt, which is then subjected to a sulfonyl chlorination reaction. google.com For instance, the diazonium fluoroborate can be reacted with a thionyl chloride solution in the presence of a catalyst like cuprous chloride to yield pyridine-3-sulfonyl chloride. google.comchemicalbook.com This method is noted for its high product content and suitability for large-scale production. google.com

Alternatively, pyridine-3-sulfonyl chloride can be prepared from pyridine-3-sulfonic acid. wipo.int This transformation is typically achieved by treating the sulfonic acid with chlorinating agents such as phosphorus pentachloride (PCl₅), often in the presence of phosphorus oxychloride (POCl₃) as a catalyst or solvent. chemicalbook.comgoogle.com The reaction mixture is generally heated to reflux to ensure complete conversion. chemicalbook.com The use of chlorobenzene or trifluoromethylbenzene as a solvent has also been reported, allowing for the subsequent reaction of the sulfonyl chloride without isolation. wipo.int

Table 1: Synthetic Routes to Pyridine-3-sulfonyl Chloride

| Starting Material | Key Reagents | Typical Conditions | Yield | Citations |

| 3-Aminopyridine | NaNO₂, HBF₄, SO₂, CuCl₂ | Diazotization followed by sulfonyl chlorination | >90% | google.comchemicalbook.com |

| Pyridine-3-sulfonic acid | PCl₅, POCl₃ | Heating/reflux | ~94% | chemicalbook.comwipo.int |

| Pyridine-3-sulfonic acid | PCl₅, Chlorobenzene | Reaction followed by distillation | ~92% | google.com |

The formation of the sulfonamide group is a fundamental transformation in the synthesis of the target compound. This reaction involves the coupling of pyridine-3-sulfonyl chloride with an amine source, typically ammonia, to form pyridine-3-sulfonamide. This is a robust and widely used method for creating sulfonamide linkages. eurjchem.comtcichemicals.com

The reaction is generally carried out by treating the sulfonyl chloride with ammonia or an ammonium salt, such as ammonium hydroxide (B78521). nih.gov The process is typically performed in a suitable solvent, and the reaction between amines and sulfonyl chlorides is known to occur rapidly. nih.govresearchgate.net The synthesis of various pyridine-based sulfonamides has been reported by reacting the corresponding sulfonyl chloride with an amine in a solvent like dichloromethane, often at room temperature. eurjchem.com The use of a base like pyridine can facilitate the reaction by neutralizing the HCl generated as a byproduct. researchgate.net This general methodology can be applied to produce the parent pyridine-3-sulfonamide, a key intermediate for the final target compound.

Table 2: General Conditions for Sulfonamide Formation

| Sulfonyl Chloride | Amine Source | Solvent | Base | General Conditions | Citations |

| Pyridine-3-sulfonyl chloride | Ammonia / NH₄OH | Dichloromethane (DCM), Water | Pyridine, Triethylamine | Room Temperature | eurjchem.comresearchgate.net |

| Aryl Sulfonyl Chloride | Various Amines | Dichloromethane (DCM) | - | Room Temperature, 2-6 hours | eurjchem.com |

| Heteroaryl Sulfonyl Chloride | Amines | Pyridine | Pyridine | Room Temperature, 2-4 hours | researchgate.net |

Introducing the butylsulfonyl group at the C6 position of the pyridine ring is a critical step in the synthesis. This can be accomplished through several strategies, most notably via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions.

A common pathway involves starting with a 6-halopyridine-3-sulfonamide derivative. This halogenated intermediate can undergo a nucleophilic substitution reaction with a sulfur nucleophile, such as sodium butanethiolate. The resulting 6-(butylthio)pyridine-3-sulfonamide can then be oxidized to the desired this compound using standard oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®).

Alternatively, palladium-catalyzed cross-coupling reactions offer a powerful method for C-S bond formation. nih.gov For instance, a 6-chloropyridine-3-sulfonamide could be coupled with sodium butylsulfinate under palladium catalysis. Pyridine sulfinates have been demonstrated as effective nucleophilic partners in palladium-catalyzed cross-coupling reactions with aryl and heteroaryl halides, providing a direct route to the sulfone moiety. nih.govsemanticscholar.orgbohrium.com

Advanced Synthetic Strategies for this compound Analogues

The development of analogues of this compound often requires advanced synthetic techniques to modify the core structure, introduce functional groups, and control stereochemistry.

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the pyridine ring, enabling the synthesis of a wide array of analogues. nih.govsemanticscholar.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

The Suzuki-Miyaura cross-coupling reaction is a mainstay for forming C-C bonds by coupling a halo-pyridine derivative with a boronic acid or ester. semanticscholar.org However, the preparation and stability of pyridine-boronates can be challenging. nih.gov An alternative and highly effective method involves the use of pyridine sulfinates as nucleophilic partners in desulfinylative cross-coupling reactions with aryl or heteroaryl halides. nih.govsemanticscholar.orgbohrium.com This approach has shown considerable scope and utility. nih.gov Furthermore, the Buchwald-Hartwig amination allows for the introduction of various amine substituents by coupling a halo-pyridine with an amine. Microwave irradiation has been shown to accelerate the palladium-catalyzed N-arylation of sulfonamides with aryl chlorides. nih.gov

Table 3: Palladium-Catalyzed Reactions for Pyridine Functionalization

| Reaction Type | Coupling Partners | Catalyst System (Example) | Function | Citations |

| Suzuki-Miyaura Coupling | Halo-pyridine + Boronic Acid | Pd(OAc)₂, Phosphine Ligand | C-C Bond Formation | semanticscholar.org |

| Desulfinylative Coupling | Halo-pyridine + Pyridine Sulfinate | Pd(OAc)₂, PCy₃ | C-C Bond Formation | nih.govsemanticscholar.org |

| Buchwald-Hartwig Amination | Halo-pyridine + Amine/Sulfonamide | Pd Catalyst, Ligand | C-N Bond Formation | nih.gov |

The synthesis of chiral analogues of this compound requires stereoselective methods to introduce and control stereocenters. These approaches can involve the use of chiral catalysts, chiral auxiliaries, or the separation of diastereomers.

Asymmetric catalysis provides an efficient route to chiral molecules. For instance, asymmetric hydrogenation of a suitably functionalized pyridine or a substituent on the ring, using chiral ruthenium or iridium catalysts, can generate stereocenters with high enantioselectivity. rsc.org Chiral pyridine-derived ligands have been developed that demonstrate excellent performance in securing high stereoselectivity in various transition-metal-catalyzed reactions. nih.gov

Another established strategy is the Andersen-Pfitzner-Moffatt method, which involves the reaction of a chiral alcohol auxiliary, such as (-)-menthol, with a sulfinyl chloride to form diastereomeric sulfinates. acs.org These can be separated and then reacted with an organometallic reagent to produce a chiral sulfoxide (B87167) with high enantiomeric excess. This principle can be adapted for the synthesis of analogues with chiral sulfoxide groups. Furthermore, chiral Brønsted acids, such as P-chiral, N-phosphoryl sulfonamides, have been developed as effective organocatalysts for asymmetric reactions, including biomimetic transfer hydrogenations. mcgill.ca

"Click Chemistry" Applications in Pyridine-Sulfonamide Synthesis

"Click chemistry" encompasses a class of reactions that are rapid, efficient, and high-yielding, making them ideal for the generation of diverse chemical libraries. Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles is a prominent example. This methodology has been successfully applied to the synthesis of various sulfonamide-containing compounds, including those with a pyridine core.

The general approach involves the reaction of an azide-functionalized molecule with a terminal alkyne in the presence of a copper(I) catalyst. For the synthesis of derivatives of this compound, this could involve introducing either an azide or an alkyne functionality onto the pyridine ring or the sulfonamide group, followed by reaction with a complementary fragment.

A notable application of this strategy is in the synthesis of 4-substituted pyridine-3-sulfonamides, which serve as close structural analogs to the target compound. In these syntheses, a pyridine-3-sulfonamide scaffold bearing a handle for the "click" reaction is prepared. For instance, a 4-azidopyridine-3-sulfonamide could be reacted with a variety of terminal alkynes to generate a library of 1,2,3-triazole-substituted pyridine-3-sulfonamides. This approach allows for the rapid introduction of a wide range of substituents, facilitating the exploration of structure-activity relationships. The reaction is typically carried out under mild conditions, often in aqueous solvent systems, and is tolerant of a wide range of functional groups.

The table below illustrates the general scheme for the CuAAC reaction in the context of a pyridine-3-sulfonamide scaffold.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Pyridine-3-sulfonamide-Azide | Terminal Alkyne | Copper(I) | 1,2,3-Triazole-substituted Pyridine-3-sulfonamide |

| Pyridine-3-sulfonamide-Alkyne | Organic Azide | Copper(I) | 1,2,3-Triazole-substituted Pyridine-3-sulfonamide |

This modular approach is highly valuable for creating libraries of compounds for biological screening.

Derivatization and Scaffold Modification of this compound

The structure of this compound offers several avenues for chemical derivatization to modulate its physicochemical and biological properties. These modifications can be targeted at the sulfonamide nitrogen, the pyridine ring, or the butylsulfonyl group.

Chemical Transformations at the Sulfonamide Nitrogen

N-Alkylation and N-Arylation: The sulfonamide nitrogen can be alkylated using various alkyl halides in the presence of a base. Similarly, N-arylation can be achieved through cross-coupling reactions, such as the Buchwald-Hartwig amination, using aryl halides or triflates. These reactions introduce substituents directly onto the sulfonamide nitrogen, leading to secondary or tertiary sulfonamides.

N-Acylation: Acylation of the sulfonamide nitrogen can be accomplished using acyl chlorides or anhydrides. The resulting N-acylsulfonamides often exhibit different chemical and biological properties compared to the parent sulfonamide.

The following table summarizes common transformations at the sulfonamide nitrogen.

| Reaction Type | Reagents | Product |

| N-Alkylation | Alkyl halide, Base | N-Alkyl-6-(butylsulfonyl)pyridine-3-sulfonamide |

| N-Arylation | Aryl halide, Palladium catalyst, Base | N-Aryl-6-(butylsulfonyl)pyridine-3-sulfonamide |

| N-Acylation | Acyl chloride, Base | N-Acyl-6-(butylsulfonyl)pyridine-3-sulfonamide |

These derivatizations are fundamental in medicinal chemistry for fine-tuning the pharmacokinetic and pharmacodynamic profiles of lead compounds.

Modifications on the Pyridine Ring and Butylsulfonyl Group

Pyridine Ring Modifications: The pyridine ring of this compound is an electron-deficient aromatic system, which influences its reactivity. Direct functionalization of the pyridine ring can be challenging but offers a way to introduce diverse substituents. Electrophilic aromatic substitution on the pyridine ring is generally difficult and often requires harsh conditions. However, nucleophilic aromatic substitution (SₙAr) can occur at positions activated by electron-withdrawing groups. For instance, if a suitable leaving group is present on the ring, it can be displaced by nucleophiles.

Another strategy for pyridine ring functionalization is through metal-catalyzed cross-coupling reactions. If a halogen atom is introduced onto the pyridine ring, it can serve as a handle for various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds.

Butylsulfonyl Group Modifications: The butylsulfonyl group (-SO₂C₄H₉) is generally stable and less amenable to direct modification. However, synthetic strategies can be employed to introduce variations in the alkyl chain prior to the formation of the sulfonyl group. For example, starting materials with different alkyl or aryl thiols can be oxidized to the corresponding sulfones, leading to a variety of sulfonyl-substituted pyridines.

The reversibility of sulfonation under certain acidic and thermal conditions can also be exploited. masterorganicchemistry.com While typically used as a blocking group strategy in aromatic synthesis, this reactivity could potentially be adapted for modification, although it is less common for stable alkylsulfonyl groups. masterorganicchemistry.com

Introduction of Bioisosteric Replacements

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties to retain or enhance biological activity, is a common strategy in drug design. For this compound, several bioisosteric replacements can be considered.

Sulfonamide Group Bioisosteres: The sulfonamide group itself is often considered a bioisostere of a carboxylic acid. Other potential replacements for the sulfonamide moiety include:

Acylsulfonamides: These can have a pKa closer to that of carboxylic acids.

Sulfoximines and Sulfonimidamides: These introduce a stereocenter at the sulfur atom and can offer different three-dimensional arrangements and hydrogen bonding patterns.

Pyridine Ring Bioisosteres: The pyridine ring can be replaced by other five- or six-membered heterocyclic rings to explore the impact of the heteroatom's position and the ring's electronic properties. Examples include:

Pyrimidine

Pyrazole

Butylsulfonyl Group Bioisosteres: The butylsulfonyl group can be replaced by other electron-withdrawing groups or groups that can act as hydrogen bond acceptors. Potential bioisosteres include:

Amide groups: To alter hydrogen bonding capabilities.

Keto groups: To act as hydrogen bond acceptors.

The table below provides examples of potential bioisosteric replacements for different moieties of this compound.

| Original Group | Potential Bioisosteric Replacement | Rationale |

| Sulfonamide (-SO₂NH₂) | Acylsulfonamide, Sulfoximine, Sulfonimidamide | Modulate acidity and 3D structure |

| Pyridine Ring | Pyrimidine, Pyrazole, Thiazole | Alter electronic properties and heteroatom positioning |

| Butylsulfonyl (-SO₂C₄H₉) | Amide (-CONH-), Keto (-CO-) | Modify hydrogen bonding and electronic effects |

The selection of an appropriate bioisostere depends on the specific biological target and the desired physicochemical properties of the final compound.

Advanced Spectroscopic and Mechanistic Characterization of 6 Butylsulfonyl Pyridine 3 Sulfonamide

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is fundamental to confirming the identity and elucidating the precise structural features of novel chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR), mass spectrometry, and vibrational spectroscopy (Infrared and Raman) offer complementary information to build a complete structural profile of 6-(butylsulfonyl)pyridine-3-sulfonamide.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not publicly available, the expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts can be predicted based on data from analogous structures, such as N-pyridin-3-yl-benzenesulfonamide and other substituted pyridines. researchgate.netnih.gov

Multi-dimensional NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential for unambiguous assignment. A COSY spectrum would reveal proton-proton coupling networks within the butyl chain and the pyridine (B92270) ring. HSQC would correlate each proton to its directly attached carbon atom, while HMBC would identify longer-range (2-3 bond) correlations, definitively connecting the butylsulfonyl group to the C6 position of the pyridine ring and the sulfonamide group to the C3 position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous structures and general chemical shift principles.

| Atom Position / Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine H-2 | ~8.8 - 9.0 | ~148 - 152 |

| Pyridine H-4 | ~8.0 - 8.3 | ~122 - 125 |

| Pyridine H-5 | ~7.4 - 7.6 | ~135 - 138 |

| Sulfonamide (-SO₂NH₂) | ~7.5 - 8.5 (broad singlet) | N/A |

| Butyl α-CH₂ | ~3.2 - 3.5 (triplet) | ~55 - 58 |

| Butyl β-CH₂ | ~1.7 - 1.9 (multiplet) | ~24 - 26 |

| Butyl γ-CH₂ | ~1.4 - 1.6 (multiplet) | ~21 - 23 |

| Butyl δ-CH₃ | ~0.9 - 1.1 (triplet) | ~13 - 14 |

| Pyridine C-3 | N/A | ~140 - 144 |

| Pyridine C-6 | N/A | ~158 - 162 |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of a parent ion, allowing for the unambiguous determination of its elemental composition. For this compound (C₉H₁₃N₃O₄S₂), the calculated exact mass serves as a primary confirmation of its identity. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically employed. The measured mass-to-charge ratio (m/z) would be compared to the theoretical value, with a deviation of less than 5 ppm considered confirmatory.

Table 2: Molecular Formula and Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₁₃N₃O₄S₂ |

| Molecular Weight | 291.35 g/mol |

| Calculated Exact Mass | 291.03475 Da |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a functional group "fingerprint." The spectra for this compound would be dominated by characteristic vibrations of the sulfonamide and sulfonyl groups.

Studies on related sulfonamide compounds show characteristic absorption bands for the S=O asymmetric and symmetric stretching vibrations. nih.govresearchgate.net The S-N stretching vibration is also a key indicator. nih.gov The N-H stretching of the primary sulfonamide group would be visible in the high-frequency region of the IR spectrum. researchgate.net Raman spectroscopy is particularly useful for analyzing the symmetric vibrations of the sulfonyl group and the vibrations of the pyridine ring. researchgate.netnih.gov

Table 3: Key Vibrational Frequencies for this compound Frequencies are based on published data for similar sulfonamide and pyridine-containing compounds. researchgate.netnih.govresearchgate.netresearchgate.net

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Asymmetric/Symmetric Stretch | Primary Sulfonamide (-NH₂) | 3300 - 3400 | Medium-Strong (IR) |

| Aromatic C-H Stretch | Pyridine Ring | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | Butyl Group (-CH₂, -CH₃) | 2850 - 2960 | Medium-Strong |

| S=O Asymmetric Stretch | Sulfonyl (-SO₂-) & Sulfonamide (-SO₂NH₂) | 1300 - 1380 | Strong (IR) |

| S=O Symmetric Stretch | Sulfonyl (-SO₂-) & Sulfonamide (-SO₂NH₂) | 1125 - 1180 | Strong (IR) |

| Pyridine Ring Stretch | Pyridine Ring | 1400 - 1600 | Medium-Strong |

| S-N Stretch | Sulfonamide (-SO₂NH₂) | 900 - 940 | Medium |

Crystallographic Analysis of this compound and its Complexes

Crystallographic techniques, particularly X-ray diffraction, provide definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Obtaining a single crystal of this compound suitable for X-ray diffraction would allow for the precise determination of its molecular conformation. nih.govnih.govmdpi.com Analysis of related crystal structures, such as that of pyridine-3-sulfonamide (B1584339), reveals common supramolecular synthons. nih.gov A primary interaction expected for this compound is the formation of a hydrogen-bonded dimer, where the N-H of one sulfonamide group donates to an oxygen atom of the sulfonyl group on an adjacent molecule, forming a characteristic R²₂(8) ring motif. researchgate.net The diffraction data would also reveal the torsion angles defining the orientation of the butyl group relative to the pyridine ring and the conformation of the sulfonamide group.

Biophysical Techniques for Ligand-Target Interaction Profiling

The precise characterization of the binding events between a ligand, such as this compound, and its biological target is fundamental to drug discovery. Biophysical techniques provide invaluable insights into the thermodynamic and kinetic parameters of these interactions, as well as any conformational changes that may occur upon binding.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a binding event. This allows for the determination of key thermodynamic parameters, including the binding affinity (Kd), enthalpy change (ΔH), and entropy change (ΔS).

In a typical ITC experiment for this compound, a solution of the compound would be titrated into a solution containing the target protein. The resulting heat changes are measured and plotted against the molar ratio of the ligand to the protein. The data from such an experiment would provide a comprehensive thermodynamic profile of the binding interaction.

Hypothetical ITC Data for this compound Binding

| Parameter | Value | Unit |

|---|---|---|

| Stoichiometry (n) | 1.05 | |

| Binding Affinity (Kd) | 0.2 | μM |

| Enthalpy Change (ΔH) | -12.5 | kcal/mol |

| Entropy Change (ΔS) | -15.8 | cal/mol·K |

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of binding kinetics. It provides data on the association rate constant (ka) and the dissociation rate constant (kd) of a ligand-target interaction.

To study this compound using SPR, the target protein would typically be immobilized on a sensor chip. A solution of the compound would then be flowed over the chip, and the change in the refractive index at the surface, which is proportional to the mass bound, would be measured. This allows for the determination of how quickly the compound binds to and dissociates from its target.

Hypothetical SPR Kinetic Data for this compound

| Kinetic Parameter | Value | Unit |

|---|---|---|

| Association Rate Constant (ka) | 2.3 x 105 | M-1s-1 |

| Dissociation Rate Constant (kd) | 4.6 x 10-2 | s-1 |

| Equilibrium Dissociation Constant (KD) | 0.2 | μM |

Fluorescence Spectroscopy for Conformational Changes Upon Binding

Fluorescence spectroscopy is a versatile technique that can be used to investigate changes in the local environment of fluorescent amino acids, such as tryptophan and tyrosine, within a protein upon ligand binding. These changes can provide insights into conformational alterations of the target protein induced by the binding of this compound.

In a fluorescence spectroscopy experiment, the intrinsic fluorescence of the target protein would be monitored as increasing concentrations of this compound are added. A change in the fluorescence intensity or a shift in the emission maximum would indicate that the binding event has altered the protein's tertiary structure.

Hypothetical Fluorescence Quenching Data for this compound

| Parameter | Value | Description |

|---|---|---|

| Binding Constant (Kb) | 5.8 x 106 | Determined from the quenching of intrinsic protein fluorescence. |

| Number of Binding Sites (n) | 1.1 | Indicates a 1:1 binding stoichiometry. |

| Fluorescence Quenching | Significant | Suggests a direct interaction and potential conformational change. |

Investigation of Biological Activity and Molecular Targets of 6 Butylsulfonyl Pyridine 3 Sulfonamide

In Vitro Enzyme Inhibition and Target Engagement Studies

Carbonic Anhydrase Isoform Inhibition by Pyridine (B92270) Sulfonamides

Pyridine sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. mdpi.com These compounds typically act by coordinating to the zinc ion in the active site of the enzyme, thereby disrupting its catalytic activity. mdpi.com The inhibitory effects of various pyridine sulfonamides have been evaluated against several human (h) CA isoforms, including the cytosolic hCA I and hCA II, and the transmembrane, tumor-associated hCA IX and hCA XII. mdpi.comnih.gov

Studies on a range of 4-substituted pyridine-3-sulfonamides have demonstrated varying degrees of inhibition and selectivity. For instance, certain derivatives have shown potent inhibition of hCA II, hCA IX, and hCA XII, with Kᵢ values reaching into the nanomolar range. nih.gov Specifically, some compounds exhibit significant selectivity for the cancer-associated isoform hCA IX over the ubiquitous hCA II, a desirable characteristic for potential therapeutic agents. nih.gov The electron-withdrawing nature of the pyridine ring is thought to enhance the acidity of the sulfonamide group, contributing to its inhibitory activity. mdpi.com

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

|---|---|---|---|---|

| Compound A | >10000 | 271 | 137 | 91 |

| Compound B | 8560 | 890 | 151 | 112 |

| Compound C | 7890 | 1250 | 245 | 98 |

Data is illustrative of the inhibitory activities of various pyridine sulfonamides and not specific to 6-(butylsulfonyl)pyridine-3-sulfonamide.

Kinase Inhibition Profiling (e.g., VEGFR-2, CDK2, RIP2)

The pyridine sulfonamide scaffold has been explored for its potential to inhibit various protein kinases involved in cell signaling pathways.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. nih.govmdpi.com Certain pyridine-sulfonamide hybrids have been identified as potent inhibitors of VEGFR-2. nih.gov For example, a novel series of sulfonamide derivatives demonstrated significant VEGFR-2 inhibition, with one compound exhibiting an IC₅₀ value of 3.6 μM, which is more potent than the known inhibitor sorafenib (IC₅₀ = 4.8 μM). nih.gov

CDK2 Inhibition: Cyclin-dependent kinase 2 (CDK2) plays a critical role in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest. semanticscholar.org Pyrazolo[3,4-b]pyridines, which are structurally related to pyridine sulfonamides, have been identified as a class of CDK2 inhibitors. semanticscholar.orgnih.gov The substitution pattern on the pyridine ring is crucial for their inhibitory activity. semanticscholar.org

RIP2 Inhibition: Receptor-interacting protein kinase 2 (RIPK2) is a key mediator of inflammatory signaling pathways. nih.gov A class of 3,5-diphenyl-2-aminopyridine inhibitors, which can incorporate a sulfonamide group, has been developed as potent RIPK2 kinase inhibitors. nih.gov For instance, compound CSLP37 demonstrated a RIPK2 IC₅₀ of 16 ± 5 nM. nih.gov

| Kinase Target | Compound Series | Reported IC₅₀/Kᵢ |

|---|---|---|

| VEGFR-2 | Pyridine-sulfonamide hybrids | 3.6 μM |

| CDK2 | Pyrazolo[3,4-b]pyridines | 0.24 - 3.52 μM |

| RIPK2 | 3,5-diphenyl-2-aminopyridines | 16 nM |

Data represents findings for different classes of pyridine sulfonamide-related compounds.

Protease Inhibition Assays (e.g., Falcipain-2, Urease)

The inhibitory potential of pyridine sulfonamides extends to proteases, which are enzymes that catalyze the breakdown of proteins.

Falcipain-2 Inhibition: Falcipain-2 is a cysteine protease of the malaria parasite Plasmodium falciparum and is considered a promising target for antimalarial drugs. nih.gov A novel series of pyrimidine-tethered sulfonamide derivatives has been shown to inhibit falcipain-2. nih.gov Two compounds from this series, SZ14 and SZ9, exhibited IC₅₀ values of 4.1 μM and 5.4 μM against falcipain-2, respectively. nih.gov

There is currently no specific data available in the provided search results regarding the inhibition of urease by this compound or related pyridine sulfonamides.

Other Relevant Biochemical Pathway Modulations (e.g., Folic Acid Synthesis Enzymes, HCV NS4B)

Folic Acid Synthesis Inhibition: Sulfonamides are classic inhibitors of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. researchgate.netyoutube.com By acting as competitive inhibitors of the natural substrate, para-aminobenzoic acid (PABA), they disrupt the synthesis of folic acid, which is essential for bacterial growth. researchgate.netmhmedical.com This mechanism is the basis for the antibacterial activity of many sulfonamide drugs.

HCV NS4B Inhibition: The hepatitis C virus (HCV) non-structural protein 4B (NS4B) is a crucial component of the viral replication complex and a target for antiviral drug development. nih.govnih.gov A series of 6-(azaindol-2-yl)pyridine-3-sulfonamides has been identified as potent inhibitors of HCV NS4B. nih.gov Optimization of this series led to the discovery of a compound with an EC₅₀ of 2 nM against the HCV 1b replicon. nih.gov

Cellular-Level Biological Assays (Non-Clinical Focus)

Modulation of Specific Cellular Processes (e.g., Cell Cycle, Apoptosis Induction in in vitro cell lines)

Cell Cycle Modulation: Pyridine sulfonamide derivatives have been shown to affect cell cycle progression in cancer cell lines. A novel series of antitumor sulfonamides was found to block the cell cycle in the G1 phase. nih.gov Another study on a pyridinesulfonamide derivative, FD268, in acute myeloid leukemia (AML) cell lines demonstrated that the compound induced cell cycle arrest. plos.org

Apoptosis Induction: The induction of apoptosis, or programmed cell death, is a key mechanism of many anticancer agents. Several studies have shown that pyridine sulfonamide derivatives can induce apoptosis in cancer cells. The pyridinesulfonamide derivative FD268 was shown to induce apoptosis in AML cells. plos.org In another study, pyridine-sulfonamide hybrids were found to induce apoptosis in renal cancer cells. nih.gov Furthermore, selective inhibition of carbonic anhydrase IX by certain sulfonamide derivatives has been shown to induce apoptosis in cervical cancer cells. nih.gov

| Compound/Series | Cell Line | Observed Effect |

|---|---|---|

| Antitumor sulfonamides | P388 murine leukemia | G1 phase cell cycle arrest |

| FD268 (pyridinesulfonamide derivative) | HL-60 and MOLM-16 (AML) | Cell cycle arrest and apoptosis induction |

| Pyridine-sulfonamide hybrids | Renal UO-31 | Apoptosis induction |

| CA IX-selective sulfonamides | HeLa (cervical cancer) | Apoptosis induction |

No Publicly Available Research Data Found for this compound

Despite a comprehensive search for the biological activities and molecular targets of the chemical compound this compound, no specific research findings were identified in the public domain for the requested areas of investigation.

The investigation encompassed databases of scientific literature and chemical information. While general information exists for the broader classes of sulfonamides and pyridine derivatives, which are known to exhibit a range of biological effects including antibacterial and anticancer properties, the specific derivative this compound does not appear to be a subject of published research in the specified areas.

Consequently, it is not possible to provide the detailed article with research findings, data tables, and mechanistic insights as requested in the outline. The absence of available data prevents the generation of content for the following sections:

Mechanistic Elucidation of Target Recognition and Binding Affinity

Kinetic Characterization of Ligand-Target Interactions

Further research and publication in peer-reviewed scientific journals would be necessary for the scientific community to delineate the biological activity and molecular interactions of this compound. At present, this information is not available in the public record.

Structure Activity Relationship Sar and Lead Optimization Strategies for 6 Butylsulfonyl Pyridine 3 Sulfonamide Derivatives

Systematic SAR Investigations of the Butylsulfonyl Moiety

The nature of the alkyl chain attached to the sulfonyl group is a critical determinant of biological activity. Modifications to its length, branching, and saturation level can significantly alter a compound's potency and pharmacokinetic profile.

Alkyl Chain Length: The length of the alkyl chain directly impacts the lipophilicity of the molecule. An optimal chain length is often required to achieve a balance between target affinity and desirable properties like solubility and membrane permeability. In many inhibitor classes, a monotonic relationship is observed where activity increases with chain length up to a certain point (the "cut-off effect"), after which increased lipophilicity can lead to non-specific binding, poor solubility, and increased metabolic liability. researchgate.net For instance, studies on various inhibitor series show that extending an alkyl chain from methyl to butyl or longer can enhance binding affinity by accessing deeper hydrophobic pockets in the target protein. nih.gov However, chains longer than optimal may lead to a decrease in activity. chemrxiv.org

Alkyl Chain Branching: Introducing branching into the alkyl chain, such as replacing the n-butyl group with an isobutyl or sec-butyl group, can have several effects. Branching can increase metabolic stability by shielding susceptible positions from enzymatic degradation. It can also fine-tune the conformation of the side chain, potentially leading to a more favorable interaction with the target. However, increased steric bulk from branching can also be detrimental if it disrupts a critical binding interaction. acu.edu.in

| Modification of Butyl Chain | Expected Impact on Properties | Rationale |

| Chain Elongation (e.g., pentyl, hexyl) | Increased lipophilicity; potential for increased potency up to a point, then decreased activity and solubility. mdpi.com | Longer chains can access deeper hydrophobic pockets but may also lead to non-specific binding and reduced solubility. mdpi.com |

| Chain Shortening (e.g., propyl, ethyl) | Decreased lipophilicity; likely decreased potency if the butyl chain is optimal for hydrophobic interactions. | Shorter chains may not fully occupy the intended hydrophobic pocket, leading to weaker binding affinity. |

| Introduction of Branching (e.g., isobutyl) | Increased metabolic stability; potential for improved or disrupted binding depending on pocket shape. acu.edu.in | Branching can sterically hinder metabolic enzymes and alter the substituent's orientation within the binding site. acu.edu.in |

| Cyclization (e.g., cyclobutyl) | Increased rigidity; altered vector for substituents; potential for improved binding affinity and metabolic stability. | A rigidified cyclic structure reduces the entropic penalty of binding and can provide a better fit into a defined pocket. |

The sulfonyl group itself is a key structural element. It acts as a strong hydrogen bond acceptor and its rigid, tetrahedral geometry helps to correctly orient the alkyl substituent. While direct modification is less common than altering the attached alkyl chain, certain bioisosteric replacements can be considered.

Replacing the sulfonyl (-SO2-) linker with a sulfoxide (B87167) (-SO-) or a sulfide (B99878) (-S-) would progressively decrease the hydrogen bond acceptor strength and alter the geometry and electronic properties, likely leading to a significant loss of potency. acu.edu.in In some contexts, oxidation of a sulfide to a sulfone has been shown to improve biological activity. acu.edu.in Swapping the entire sulfonyl group for a carbonyl (-CO-) or an ether (-O-) linkage would represent a more drastic change, fundamentally altering the molecule's electronic and conformational profile, and is generally not well tolerated without re-optimization of the entire scaffold.

Pyridine (B92270) Ring Substituent Effects on Activity and Selectivity

The pyridine ring serves as the central scaffold, and its substitution pattern is a powerful tool for modulating activity, selectivity, and physicochemical properties.

Introducing small substituents at the available C-2, C-4, and C-5 positions of the 6-(butylsulfonyl)pyridine-3-sulfonamide core can fine-tune the electronic properties of the ring and introduce new interactions with the target. The position of the sulfonamide group on the pyridine ring is critical; studies on related scaffolds have shown that the attachment position is a key determinant of activity. researchgate.net

A review of pyridine derivatives indicates that the introduction of methoxy (B1213986) (-OMe), hydroxyl (-OH), or amino (-NH2) groups can enhance antiproliferative activity, whereas the addition of halogens or other bulky groups may lead to a decrease in potency. nih.gov For example, in a related benzenesulfonamide (B165840) series, 4-fluoro- (B1141089) and 4-chloro-pyridine analogs retained potency similar to the unsubstituted lead compound, while a 4-methoxy group resulted in a slight loss of activity. researchgate.net

| Position | Substituent Type | Potential Effect on Activity | Rationale |

| C-2 | Small H-bond donor/acceptor | May enhance binding if a corresponding partner is available on the receptor. | Introduction of a new interaction point. |

| C-4 | Halogen (e.g., F, Cl) | Can modulate pKa and improve metabolic stability; activity is context-dependent. researchgate.net | Alters the electronic nature of the pyridine ring and can block sites of metabolism. |

| C-4 | Small alkyl/alkoxy | May provide beneficial hydrophobic interactions or cause steric clashes. researchgate.netnih.gov | Explores nearby hydrophobic pockets or tests the steric tolerance of the binding site. |

| C-5 | H-bond donor/acceptor | Can significantly impact potency by forming key interactions with the target. | Often a key vector for interacting with the solvent-exposed region or deep within the binding site. |

Bioisosteric replacement of the central pyridine ring can be explored to modulate properties such as basicity, dipole moment, and solubility, which can in turn affect target engagement and pharmacokinetics. However, this is a high-risk strategy, as the pyridine nitrogen often plays a crucial role in binding or positioning the molecule correctly.

In many sulfonamide series, replacing an aromatic ring with a different ring system can abolish activity. pharmacy180.com For example, in one study, replacing a central pyridine ring with a benzene (B151609) ring was found to be detrimental to inhibitory activity. researchgate.net A common bioisosteric replacement for a pyridine ring is a benzonitrile, where the nitrile group can mimic the hydrogen-bond accepting capability of the pyridine nitrogen. researchgate.net Other heterocycles like pyrimidine, pyrazine, or even five-membered rings like thiazole (B1198619) could be considered, but would likely require extensive re-optimization of the surrounding substituents. acs.org

Sulfonamide Nitrogen Derivatization and Bioisosterism

The N-H of the pyridine-3-sulfonamide (B1584339) is a crucial hydrogen bond donor and its acidity (pKa) is vital for interaction with many targets. Derivatization of this nitrogen (N1 substitution) is a primary strategy for lead optimization. pharmacy180.comslideshare.net

In extensive SAR studies on 6-(indol-2-yl)pyridine-3-sulfonamides, modification of the sulfonamide group was a key focus for improving potency. nih.govchemicalbook.com An unsubstituted sulfonamide (-SO2NH2) served as the initial lead. Introducing small alkyl groups like methyl or ethyl was tolerated but did not significantly improve activity. However, incorporating substituents that could form additional interactions, such as those with fluorine atoms or small rings, led to substantial increases in potency. The (S)-1,1,1-trifluoropropan-2-yl substituent was identified as being optimal, resulting in a compound with an EC50 of 2 nM. nih.govchemicalbook.com

| Sulfonamide Substituent (R) in 6-(Indol-2-yl)pyridine-3-SO2NH-R Analogs | HCV Replicon EC50 (µM) |

| H | 0.23 |

| Methyl | 0.20 |

| Ethyl | 0.24 |

| Isopropyl | 0.046 |

| Cyclopropyl | 0.052 |

| (S)-1,1,1-Trifluoropropan-2-yl | 0.002 |

| 2,2,2-Trifluoroethyl | 0.011 |

Data extracted from Zhang et al. (2014) on a closely related 6-(indol-2-yl)pyridine-3-sulfonamide scaffold. nih.govchemicalbook.com

Bioisosterism: Beyond simple derivatization, the entire sulfonamide group can be replaced with a bioisostere to modulate acidity, metabolic stability, and other properties. Capping a secondary sulfonamide to form a tertiary sulfonamide can improve CNS penetration by reducing the polar surface area and eliminating the acidic proton. dundee.ac.uk Other established bioisosteres for sulfonamides include:

Sulfonimidamides: These maintain a similar tetrahedral geometry and can act as hydrogen bond donors and acceptors. nih.gov

N-Acylsulfonamides and related motifs: These groups are often used as carboxylic acid bioisosteres but can also replace a simple sulfonamide, offering different acidity and lipophilicity profiles. cardiff.ac.uk

Tetrazoles: While more commonly a bioisostere for carboxylic acids, tetrazoles can replace other acidic functional groups. estranky.sk

N-Alkylation and Acylation Effects on Activity

Modification of the sulfonamide nitrogen through N-alkylation and N-acylation is a fundamental strategy in medicinal chemistry to modulate the biological activity and pharmacokinetic properties of a lead compound. researchgate.net For derivatives of the this compound scaffold, these substitutions can significantly influence target binding, cell permeability, and metabolic stability.

N-Alkylation: The introduction of alkyl groups to the sulfonamide nitrogen (-SO₂NH₂) can alter the group's hydrogen-bonding capacity and lipophilicity. N-alkylation is a known tool in organic synthesis for converting primary and secondary amides into more substituted counterparts. researchgate.net In many sulfonamide-based agents, replacing one of the N-H protons with a small alkyl group can fine-tune the compound's interaction with its biological target. However, this modification can sometimes lead to a decrease in activity if both hydrogen bond donors are essential for binding to the target protein. The process of N-alkylation can be achieved through various synthetic methods, including reactions with alkyl halides. researchgate.net

N-Acylation: Acylation of the sulfonamide nitrogen to form an N-acylsulfonamide introduces an electron-withdrawing acyl group, which significantly increases the acidity of the remaining N-H proton. nih.gov This increased acidity can lead to stronger, more favorable interactions with biological targets. N-acylsulfonamides are features in several biologically active molecules and can be synthesized through methods like using N-acylbenzotriazoles or via one-pot sulfonylation and acylation of primary arylamines. nih.govsemanticscholar.org The choice of the acyl group provides a vector for structural diversification, allowing for the exploration of additional binding pockets within the target protein, which can enhance potency and selectivity. nih.gov

The hypothetical effects of these modifications on the activity of a this compound analog are summarized in the table below.

Table 1: Hypothetical Effects of N-Alkylation and Acylation on a this compound Analog This table is illustrative and based on general principles of medicinal chemistry.

| Modification on Sulfonamide Nitrogen | Expected Change in Lipophilicity (logP) | Potential Impact on Hydrogen Bonding | Likely Effect on Biological Activity |

|---|---|---|---|

| None (Parent) | Baseline | Donor (2) / Acceptor (2) | Reference Activity |

| N-Methyl | Increase | Donor (1) / Acceptor (2) | May increase or decrease |

| N-Ethyl | Significant Increase | Donor (1) / Acceptor (2) | May increase or decrease |

| N-Acetyl | Slight Increase | Donor (1) / Acceptor (3) | Potential for increased potency |

| N-Benzoyl | Significant Increase | Donor (1) / Acceptor (3) | Potential for increased potency |

Exploration of Sulfonamide Bioisosteres for Property Modulation

Bioisosteric replacement is a key strategy in drug design to improve a compound's physicochemical properties, pharmacokinetic profile, and potency while retaining its primary biological activity. drughunter.com For the this compound scaffold, the sulfonamide group (-SO₂NH₂) is a critical pharmacophore that can be replaced with various bioisosteres to address potential liabilities.

The sulfonamide group itself is often used as a bioisostere for carboxylic acids, offering advantages such as enhanced metabolic stability and membrane permeability. drughunter.com However, when the sulfonamide moiety itself needs modification, several alternatives exist. The goal of such a replacement is to create a new molecule with similar biological properties but potentially with improved characteristics like solubility, metabolic stability, or reduced off-target effects. drughunter.comresearchgate.net

Common bioisosteres for the sulfonamide group include:

Sulfonimidamides: These are close structural analogs where one of the sulfonyl oxygens is replaced by a nitrogen atom. This change can impart desirable properties such as decreased lipophilicity and reduced plasma protein binding, which can lead to an improved pharmacokinetic profile. semanticscholar.org

N-Acylsulfonamides and N-Cyanosulfonamides: As discussed previously, acylating the sulfonamide can modulate its electronic properties. nih.gov These are considered functional group bioisosteres.

Heterocyclic Rings: In some contexts, heterocyclic rings like tetrazoles can mimic the acidic proton and hydrogen bonding features of a sulfonamide. tandfonline.com

The choice of a bioisostere is highly context-dependent, and its success relies on maintaining the key interactions with the biological target. drughunter.com The table below illustrates potential bioisosteric replacements for the sulfonamide group and their expected impact on key properties.

Table 2: Potential Sulfonamide Bioisosteres and Their Impact on Physicochemical Properties This table is illustrative, showing general trends observed in medicinal chemistry.

| Original Group | Bioisosteric Replacement | Key Property Changes | Rationale for Replacement |

|---|---|---|---|

| Sulfonamide | Sulfonimidamide | Decreased lipophilicity, increased solubility | Improve pharmacokinetics semanticscholar.org |

| Sulfonamide | N-Acylsulfonamide | Increased acidity, modulates lipophilicity | Enhance target binding affinity nih.gov |

| Sulfonamide | Tetrazole | Mimics acidic proton, can alter solubility | Improve oral bioavailability tandfonline.com |

| Sulfonamide | Reverse Sulfonamide | Alters 3D vector and H-bonding pattern | Explore different binding modes |

Physicochemical Property Optimization Relevant to Biological Performance

Optimizing the physicochemical properties of this compound derivatives is crucial for ensuring they can reach their biological target in sufficient concentrations and exert the desired effect. Key properties that are often fine-tuned include acidity (pKa), lipophilicity (logP/logD), and metabolic stability.

Modulation of Acidity (pKa) and Lipophilicity (logP/logD) for Optimized Target Interaction

Acidity (pKa): The acidity of the sulfonamide group is a critical determinant of its interaction with target proteins. The sulfonamide N-H proton is weakly acidic, and in its deprotonated, anionic form (SO₂NH⁻), it often acts as a zinc-binding group in metalloenzymes like carbonic anhydrases. nih.gov The pKa of the sulfonamide can be modulated by the electronic properties of the attached pyridine ring. The electron-withdrawing nature of the nitrogen atom in the pyridine ring increases the acidity of a pyridine-3-sulfonamide compared to a simple benzenesulfonamide. nih.gov Further substitution on the pyridine ring can fine-tune this acidity to optimize binding affinity. For instance, additional electron-withdrawing groups would be expected to lower the pKa.

Table 3: Estimated Physicochemical Properties of Pyridine Sulfonamide Derivatives This table provides estimated values based on general chemical principles and data for related structures.

| Compound Structure | Estimated pKa | Estimated ClogP | Rationale for Property Change |

|---|---|---|---|

| Benzenesulfonamide | ~10.0 | 1.09 | Baseline reference |

| Pyridine-3-sulfonamide | ~8.7 | 0.65 | Pyridine ring increases acidity and polarity nih.govwikipedia.org |

| 6-Chloropyridine-3-sulfonamide | Lower than 8.7 | Higher than 0.65 | Electron-withdrawing Cl increases acidity |

| This compound | ~8.5 | Higher than Pyridine-3-sulfonamide | Butylsulfonyl group is lipophilic and electron-withdrawing |

Metabolic Stability Investigations in Recombinant Systems

The metabolic stability of a drug candidate determines its half-life and duration of action. Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations in the body. Sulfonamides can undergo metabolic transformations, including N-acetylation or N-glucuronidation at the sulfonamide nitrogen, and oxidation at various positions on the aromatic ring or alkyl chains. numberanalytics.com

A key metabolic pathway for some sulfonamides involves oxidation to form reactive hydroxylamine (B1172632) metabolites, which can be further oxidized to nitroso species. nih.gov These reactive metabolites can be a source of toxicity. The pyridine ring and the butyl chain of this compound are also potential sites for oxidative metabolism by cytochrome P450 (CYP) enzymes.

In vitro metabolic stability studies are essential to identify these potential liabilities early in the drug discovery process. These assays often use recombinant enzyme systems, such as specific human CYP isoforms expressed in bacteria or yeast cells. These systems allow for the precise identification of which enzymes are responsible for the metabolism of a compound. For example, incubating the compound with a panel of recombinant CYPs can pinpoint specific isoforms (e.g., CYP3A4, CYP2D6) that are major contributors to its clearance. Strategies to improve metabolic stability include blocking common sites of metabolism by introducing atoms like fluorine or by replacing a metabolically labile group with a more stable one, a technique known as metabolic shunting. mdpi.com Deuteration, the replacement of hydrogen with deuterium, can also be employed to slow metabolism at specific sites due to the stronger C-D bond compared to the C-H bond. mdpi.com

Table 4: General Metabolic Pathways and Improvement Strategies for Pyridine Sulfonamides This table outlines common metabolic pathways and strategies based on general knowledge of drug metabolism.

| Metabolic Pathway | Potential Site on this compound | Strategy to Improve Stability |

|---|---|---|

| Aromatic Hydroxylation | Pyridine Ring | Introduction of fluorine atoms to block oxidation |

| Alkyl Chain Oxidation | Butyl Group (ω and ω-1 positions) | Branching, cyclization, or introduction of heteroatoms |

| N-Dealkylation/Oxidation | Sulfonamide Nitrogen | N-acylation or bioisosteric replacement |

| Formation of Reactive Metabolites | Sulfonamide Amine | Structural modification to disfavor hydroxylamine formation nih.gov |

Computational and Theoretical Studies of 6 Butylsulfonyl Pyridine 3 Sulfonamide and Its Analogues

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the binding mode and affinity of a small molecule ligand to the active site of a target protein.

While specific docking studies on 6-(butylsulfonyl)pyridine-3-sulfonamide are not extensively published, research on analogous sulfonamide-containing molecules allows for the prediction of likely biological targets and binding affinities. Studies on similar structures reveal that the sulfonamide moiety is a key pharmacophore that interacts with several important enzyme families.

Key potential targets for sulfonamide derivatives include carbonic anhydrases (CAs), cyclooxygenases (COXs), and peroxisome proliferator-activated receptor-gamma (PPAR-γ). For instance, novel 3-sulfonamide pyrrol-2-one derivatives have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoforms, particularly hCA II, hCA IX, and hCA XII. nih.gov Similarly, 6-sulfonamide-2H-chromene derivatives have shown inhibitory activity against α-amylase, α-glycosidase, and PPAR-γ. rsc.org Molecular docking simulations of these analogues have been instrumental in suggesting binding modes and correlating them with observed biological activity. rsc.orgnih.gov

The binding affinity, often expressed as an IC50 value or binding energy, indicates the potency of the interaction. Docking studies on analogues provide theoretical binding scores that help rank potential inhibitors before synthesis and experimental testing.

Table 1: Predicted Biological Targets and Binding Affinities of Sulfonamide Analogues

| Target Protein | Analogue Class | Predicted Activity | Reference |

| Carbonic Anhydrase II (hCA II) | 3-Sulfonamide Pyrrol-2-ones | Potent Inhibition | nih.gov |

| Carbonic Anhydrase IX (hCA IX) | 3-Sulfonamide Pyrrol-2-ones | Selective Inhibition | nih.gov |

| Cyclooxygenase-2 (COX-2) | 1,3,4-Oxadiazole Pyridines | Potent Inhibition | nih.gov |

| PPAR-γ | 6-Sulfonamide-2H-chromenes | Potential Agonist Activity | rsc.org |

| α-Amylase / α-Glucosidase | 6-Sulfonamide-2H-chromenes | Inhibitory Activity | rsc.org |

| FK506-Binding Protein 12 (FKBP12) | General Sulfonamides | Model System Binding | nih.gov |

Elucidation of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The stability of a ligand-protein complex is governed by a network of intermolecular interactions. For this compound, these interactions can be inferred from studies on related compounds.

Hydrogen Bonding: The sulfonamide group (-SO₂NH₂) is a critical hydrogen bond donor and acceptor. The nitrogen atom can donate a hydrogen bond, while the two sulfonyl oxygens act as strong hydrogen bond acceptors. This is a classic interaction mode for sulfonamides binding to the zinc ion in the active site of carbonic anhydrases. nih.gov The pyridine (B92270) nitrogen can also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The butyl group (CH₃(CH₂)₃-) provides a significant hydrophobic character to the molecule. This aliphatic chain is expected to form favorable van der Waals and hydrophobic interactions with nonpolar amino acid residues within a protein's binding pocket, such as leucine, isoleucine, and valine. The pyridine ring can also participate in hydrophobic interactions.

π-Interactions: The aromatic pyridine ring can engage in π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in a target protein.

Unconventional Interactions: Studies on sulfonamide analogues have highlighted the importance of less common interactions, such as C-H···O hydrogen bonds, where the polarized sulfonyl oxygens interact with C-H groups on the protein. nih.gov These interactions are crucial for the stability and specificity of binding. nih.gov

Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. DFT provides a balance between accuracy and computational cost, making it a standard tool for studying molecular structure, reactivity, and spectroscopic properties. nih.govdoaj.org

The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. Conformational analysis of this compound using DFT can identify the most stable (lowest energy) spatial arrangements of its atoms. The key flexible bonds in the molecule are the C-S bond of the butyl group and the S-N bond of the sulfonamide moiety. Rotation around these bonds leads to different conformers. DFT calculations can map the potential energy surface, revealing the energy barriers between different conformations and identifying the global minimum energy structure. Studies on analogous compounds have shown that DFT-optimized molecular structures are often in good agreement with experimental data from X-ray crystallography. researchgate.netresearchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding how a molecule will be recognized by another. researchgate.net It maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions of positive and negative charge.

For this compound, an MEP analysis would predict:

Negative Potential (Red/Yellow): Strong negative potential would be localized around the highly electronegative oxygen atoms of the sulfonyl groups and the nitrogen atom of the pyridine ring. These regions are prone to electrophilic attack and are key sites for hydrogen bond acceptance.

Positive Potential (Blue): Positive potential would be found around the hydrogen atom of the sulfonamide (-NH₂) group, making it a primary site for hydrogen bond donation.

Neutral Regions (Green): The butyl chain would exhibit a largely neutral or slightly positive potential, consistent with its hydrophobic nature.

This analysis helps predict the non-covalent interactions that govern ligand binding to a biological target. researchgate.net

DFT calculations can accurately predict various spectroscopic properties, which can then be used to validate experimental findings. nih.gov

Infrared (IR) Spectroscopy: Theoretical calculations of vibrational frequencies (IR spectra) can be compared with experimental spectra to confirm the structure of a synthesized compound. Furthermore, shifts in calculated frequencies upon complexation or in different crystal forms can explain the nature and strength of intermolecular interactions, such as hydrogen bonds. nih.gov

NMR Spectroscopy: Chemical shifts (¹H and ¹³C NMR) can be calculated using DFT methods, aiding in the structural elucidation of complex molecules.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate electronic transitions, predicting the UV-Visible absorption spectrum. nih.gov This can provide insights into the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, which relates to the molecule's chemical reactivity and stability. researchgate.net

Table 2: Summary of Predicted DFT-Derived Properties for this compound

| Property | Predicted Characteristic | Significance | Reference |

| Conformation | Multiple low-energy conformers due to bond rotation | Influences receptor fit and biological activity | researchgate.netresearchgate.net |

| MEP Negative Regions | Sulfonyl oxygens, pyridine nitrogen | Sites for hydrogen bonding and metallic interactions | researchgate.netresearchgate.net |

| MEP Positive Regions | Sulfonamide N-H proton | Primary hydrogen bond donor site | researchgate.net |

| HOMO-LUMO Gap | Moderate to high energy gap expected | Indicates chemical stability | researchgate.net |

| Calculated IR Spectra | Characteristic peaks for S=O, N-H, and C-S stretches | Confirms functional groups and interaction modes | nih.govnih.gov |

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Target Systems

Molecular Dynamics (MD) simulations offer a powerful computational microscope to observe the dynamic interactions between a ligand, such as this compound, and its biological target at an atomic level. acs.orgmdpi.com These simulations model the movement of atoms and molecules over time, providing insights into the physical basis of molecular recognition, binding stability, and the conformational changes that occur when a ligand binds to a protein. mdpi.comutupub.fi For sulfonamide-based inhibitors, MD simulations are crucial for understanding their interaction with target enzymes like carbonic anhydrases (CAs). acs.org

MD simulations are instrumental in assessing the stability of a ligand-protein complex over a simulated time course, typically nanoseconds to microseconds. utupub.fi Key metrics such as the root-mean-square deviation (RMSD) of the protein and ligand atoms are monitored. A stable RMSD trajectory for the ligand within the binding pocket suggests a stable binding mode. utupub.fi For analogues of this compound, which act as carbonic anhydrase inhibitors, MD simulations can confirm the stability of the crucial interaction between the sulfonamide group and the zinc ion in the active site. acs.orgnih.gov

Furthermore, these simulations reveal conformational changes in both the ligand and the protein upon binding. utupub.fi For instance, the butylsulfonyl moiety and the pyridine ring of the compound may adopt specific conformations to fit optimally within the hydrophobic and hydrophilic regions of the enzyme's active site. nih.gov The flexibility or rigidity of these groups can be quantified by analyzing the root-mean-square fluctuation (RMSF) of individual residues or atoms. utupub.fi Studies on similar sulfonamide inhibitors have shown that interactions with amino acid residues at the entrance of the active site cavity can induce conformational changes that enhance binding affinity and selectivity. nih.govnih.gov For example, simulations might show that the butyl tail of this compound settles into a hydrophobic pocket, displacing water molecules and inducing a subtle rearrangement of nearby amino acid side chains to achieve a more favorable energetic state.

A hypothetical analysis of an MD simulation for a this compound analogue bound to a carbonic anhydrase could yield data similar to that presented in the table below.

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Cα RMSD (Å) | Key Hydrogen Bonds Maintained |

| 0 | 0.0 | 0.0 | Yes |

| 10 | 1.2 | 1.5 | Yes |

| 20 | 1.3 | 1.6 | Yes |

| 30 | 1.2 | 1.5 | Yes |

| 40 | 1.4 | 1.7 | Yes |

| 50 | 1.3 | 1.6 | Yes |

This is a hypothetical data table for illustrative purposes.

The role of the solvent, typically water, is critical in molecular recognition. MD simulations explicitly model the behavior of water molecules within the binding site, providing a dynamic picture of their contribution to the binding event. utsouthwestern.edu The displacement of ordered water molecules from a binding pocket upon ligand binding can be a major driving force for the interaction, a phenomenon that can be quantified through simulation.

In the context of this compound and its analogues inhibiting zinc-containing enzymes like carbonic anhydrases, the dynamics of the zinc cofactor are of paramount importance. nih.gov The primary interaction for sulfonamide inhibitors is the coordination of the deprotonated sulfonamide nitrogen to the active site zinc ion. nih.govresearchgate.net MD simulations can analyze the stability of this coordination bond and the geometry of the zinc coordination sphere throughout the simulation. acs.org They can also shed light on the dynamics of the zinc-bound water molecule (or hydroxide (B78521) ion), which is crucial for the catalytic activity of the enzyme and is displaced by the sulfonamide inhibitor. acs.org The simulation can track the distance and interaction energies between the sulfonamide group and the zinc ion, confirming a stable and persistent interaction, which is the hallmark of potent inhibition.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful in silico techniques used to identify and optimize new drug candidates. These methods are particularly effective in the discovery of novel inhibitors based on a known scaffold, such as the sulfonamide group present in this compound. unipi.itmdpi.com

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.com For sulfonamide-based carbonic anhydrase inhibitors, these features are well-established and can be derived from the crystal structures of known inhibitor-enzyme complexes or from a set of active compounds. nih.govunipi.it

The key pharmacophoric features for a potent carbonic anhydrase inhibitor analogous to this compound typically include:

A Zinc-Binding Group (ZBG): This is the most critical feature, represented by the sulfonamide moiety (-SO₂NH₂), which coordinates to the zinc ion in the active site. nih.govresearchgate.net

Aromatic/Heterocyclic Ring: The pyridine ring in this compound serves as a central scaffold, providing a rigid framework for the correct orientation of other features. mdpi.com

Hydrogen Bond Acceptors/Donors: The nitrogen atoms in the pyridine ring and the oxygen atoms of the sulfonamide groups can form crucial hydrogen bonds with amino acid residues in the active site, such as Thr199 and Glu106 in carbonic anhydrase II. nih.govmdpi.com

Hydrophobic Features: The butyl group of the butylsulfonyl moiety represents a hydrophobic feature that can interact favorably with hydrophobic pockets within the active site, contributing to binding affinity and selectivity. nih.gov

A representative pharmacophore model for a carbonic anhydrase inhibitor is depicted in the table below.

| Pharmacophoric Feature | Description | Role in Binding |

| Zinc-Binding Group | Primary sulfonamide (-SO₂NH₂) | Coordination to the active site Zn²⁺ ion |

| Aromatic Ring | Pyridine or Benzene (B151609) ring | Scaffold for orienting other groups |

| Hydrogen Bond Donor | N-H of the sulfonamide | Interaction with residues like Thr199 |

| Hydrogen Bond Acceptor | O=S=O of the sulfonamide | Interaction with active site residues |

| Hydrophobic Group | Alkyl or aryl tail | Interaction with hydrophobic subpockets |

Once a validated pharmacophore model is developed, it can be used as a 3D query to search large chemical libraries for novel molecules that match the defined features. unifi.itacs.org This process, known as virtual screening, allows for the rapid and cost-effective identification of potential "hits" from databases containing millions of compounds. unipi.itnih.gov

The screening process filters compounds based on their ability to map their chemical features onto the pharmacophore model. The hits obtained from this initial screening are then typically subjected to further filtering and refinement steps, such as molecular docking, to predict their binding mode and estimate their binding affinity to the target enzyme. mdpi.comunifi.it For example, a virtual screening campaign aimed at finding novel carbonic anhydrase inhibitors might use a pharmacophore built from known potent sulfonamides. acs.org The resulting hits would all contain a sulfonamide or a bioisosteric group capable of binding to zinc, along with other features matching the model. unipi.it This approach has been successfully used to identify benzenesulfonamides with novel scaffolds as potent carbonic anhydrase IX inhibitors, with IC₅₀ values in the nanomolar range. nih.gov These studies provide a framework for how novel analogues related to this compound could be discovered and optimized.

Conclusion and Future Perspectives in 6 Butylsulfonyl Pyridine 3 Sulfonamide Research

Summary of Key Research Findings and Contributions

While direct research on 6-(butylsulfonyl)pyridine-3-sulfonamide is not extensively documented in publicly available literature, a significant body of work on analogous pyridine-3-sulfonamide (B1584339) derivatives provides a strong foundation for understanding its potential contributions. Research on this class of compounds has largely centered on their potent inhibitory activity against various enzyme families, most notably the carbonic anhydrases (CAs).

The pyridine-3-sulfonamide core is a recognized pharmacophore for CA inhibition. The sulfonamide group (SO₂NH₂) is crucial for binding to the zinc ion within the active site of these enzymes. The pyridine (B92270) ring, with its electron-withdrawing nature, enhances the acidity of the sulfonamide proton, which can contribute to stronger binding interactions compared to benzenesulfonamide (B165840) analogues. mdpi.com

Derivatives of pyridine-3-sulfonamide have been extensively investigated as inhibitors of human carbonic anhydrase (hCA) isoforms, particularly those associated with cancer, such as hCA IX and hCA XII. mdpi.com For instance, a series of 4-substituted pyridine-3-sulfonamides demonstrated nanomolar activity against these cancer-associated isoforms, with some compounds showing high selectivity over the ubiquitous hCA II. mdpi.com This selectivity is a critical aspect of modern drug design, aiming to minimize off-target effects. The substitution pattern on the pyridine ring plays a pivotal role in determining both the potency and isoform selectivity of these inhibitors.

Furthermore, pyridine sulfonamide hybrids have been explored as potential VEGFR-2 inhibitors and apoptosis inducers, demonstrating broad-spectrum anticancer activity. nih.gov The versatility of the pyridine sulfonamide scaffold is also evident in its application as an antidiabetic agent through the inhibition of alpha-amylase. eurjchem.comresearchgate.net These findings underscore the significant therapeutic potential of this class of compounds.

The introduction of a butylsulfonyl group at the 6-position of the pyridine ring in this compound is a key structural feature. The sulfonyl group (SO₂) is a valuable functional group in medicinal chemistry, known for its ability to act as a hydrogen bond acceptor and to modulate the physicochemical properties of a molecule, such as solubility and metabolic stability. nih.govresearchgate.net

Identification of Remaining Research Gaps and Challenges

The primary research gap is the lack of specific studies on this compound itself. While inferences can be drawn from related compounds, dedicated synthesis and biological evaluation are necessary to elucidate its specific properties.

Key challenges in the broader field of pyridine-3-sulfonamide research that would also apply to this specific compound include:

Achieving Isoform Selectivity: While some pyridine-3-sulfonamide derivatives have shown selectivity for certain CA isoforms, achieving high selectivity remains a significant challenge. mdpi.com The development of inhibitors that can discriminate between closely related enzyme isoforms is crucial for therapeutic efficacy and safety.

Overcoming Drug Resistance: In the context of anticancer agents, the development of resistance is a common obstacle. Research into how compounds like this compound might overcome existing resistance mechanisms or be used in combination therapies is needed.

Understanding Structure-Activity Relationships (SAR): For this compound, a thorough investigation of the SAR is required. This includes understanding how the butylsulfonyl group at the 6-position influences the compound's interaction with its biological targets compared to other substituents.

Synthesis and Scalability: While general methods for the synthesis of pyridine sulfonamides exist, optimizing a synthetic route for this compound that is efficient and scalable for further studies presents a potential challenge. researchgate.net

Directions for Further Preclinical Investigations and Optimization

Future preclinical research on this compound should be systematic and target-oriented. A logical first step would be its chemical synthesis, followed by a comprehensive biological screening.

Initial Screening and Target Identification: An initial broad-based screening against a panel of enzymes, particularly carbonic anhydrases and various kinases, would be beneficial to identify its primary biological targets. Given the known activity of related compounds, a focused investigation into its inhibitory potential against hCA isoforms I, II, IX, and XII is warranted. mdpi.com

Lead Optimization: Should initial screenings reveal promising activity, a lead optimization campaign would be the next logical step. This would involve the synthesis of a library of analogues to establish a clear structure-activity relationship. Modifications could include:

Varying the length and branching of the alkyl chain on the sulfonyl group to probe the binding pocket.

Introducing different substituents on the pyridine ring to modulate electronic properties and binding interactions.

Altering the substitution pattern on the pyridine ring to explore other isomers.

In Vitro and In Vivo Preclinical Studies: Promising candidates from the optimization process should be subjected to a battery of preclinical tests, including:

Cell-based assays: Evaluating the compound's efficacy in relevant cancer cell lines, particularly those overexpressing the target enzyme. nih.gov

Pharmacokinetic profiling: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties to determine its drug-likeness.

In vivo efficacy studies: Testing the compound in animal models of relevant diseases, such as cancer or glaucoma, to evaluate its therapeutic potential in a living organism. mdpi.com

Potential for Advancing Chemical Biology Probes and Methodological Development

Beyond its potential as a therapeutic agent, this compound and its derivatives could serve as valuable tools in chemical biology.

Development of Chemical Probes: Sulfonamide-based compounds have been successfully developed into fluorescent probes for imaging and monitoring biological processes. researchgate.netnih.gov By attaching a fluorophore to the this compound scaffold, it may be possible to create probes for specific enzyme isoforms. These probes could be used to:

Visualize the subcellular localization of target enzymes in real-time.

Quantify enzyme activity in living cells.

Screen for other small molecule inhibitors in a high-throughput format.

The development of such probes would be a significant contribution to understanding the role of these enzymes in health and disease. rsc.orgrsc.org

Methodological Advancements: The synthesis of a library of this compound analogues could also drive the development of new synthetic methodologies. Challenges associated with the synthesis of substituted pyridines could lead to the discovery of novel catalytic systems or reaction pathways. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-(butylsulfonyl)pyridine-3-sulfonamide, and how can purity be optimized?

- Methodology : A common approach involves sulfonylation of pyridine derivatives. For example, sulfonyl chlorides (e.g., pyridine-3-sulfonyl chloride) can react with butylthiols under basic conditions, followed by oxidation to the sulfone. Purification typically employs column chromatography (silica gel, ethyl acetate/petroleum ether) and recrystallization .

- Critical Considerations : Monitor reaction progress via TLC or HPLC. Use catalysts like DMAP to enhance sulfonamide bond formation and reduce side products .

Q. Which analytical techniques are most effective for characterizing this compound?

- Key Techniques :